molecular formula C13H11BrF3NO B1273090 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole CAS No. 257285-02-2

1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole

Cat. No.: B1273090
CAS No.: 257285-02-2
M. Wt: 334.13 g/mol
InChI Key: WYUNFFFYRXWGIH-UHFFFAOYSA-N
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Description

1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole is an organic compound characterized by its unique structural features, including a bromine atom, a trifluoromethoxy group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole typically involves multi-step organic reactions. One common method starts with the bromination of 2,5-dimethylpyrrole, followed by the introduction of the trifluoromethoxyphenyl group through a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium acetate with ligands like triphenylphosphine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The pyrrole ring can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol at room temperature.

    Oxidation: m-CPBA in dichloromethane at 0°C.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
  • Oxidation reactions produce N-oxides of the pyrrole ring.
  • Reduction reactions result in the removal or modification of specific functional groups.

Scientific Research Applications

1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery, particularly for its interactions with biological targets.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The bromine atom and pyrrole ring contribute to its binding affinity and specificity towards target proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 1-[2-Chloro-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole
  • 1-[2-Bromo-4-(Methoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole
  • 1-[2-Bromo-4-(Trifluoromethyl)Phenyl]-2,5-Dimethyl-1H-Pyrrole

Comparison: Compared to its analogs, 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole is unique due to the presence of the trifluoromethoxy group, which significantly impacts its electronic properties and reactivity. This group enhances the compound’s stability and lipophilicity, making it more suitable for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[2-bromo-4-(trifluoromethoxy)phenyl]-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrF3NO/c1-8-3-4-9(2)18(8)12-6-5-10(7-11(12)14)19-13(15,16)17/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUNFFFYRXWGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=C(C=C2)OC(F)(F)F)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381816
Record name 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257285-02-2
Record name 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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